molecular formula C22H24N2O5 B097591 Z-Pro-Phe-OH CAS No. 17350-17-3

Z-Pro-Phe-OH

Cat. No. B097591
CAS RN: 17350-17-3
M. Wt: 396.4 g/mol
InChI Key: GMUYSWQSSRROPG-OALUTQOASA-N
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Description

Synthesis Analysis

The synthesis of zinc-based compounds has been explored through various methods. In one study, Zn(O3PCH2OH) was synthesized by reacting zinc acetate with diethyl hydroxymethylphosphonate, where the acidity of the zinc solution played a crucial role in hydrolyzing the phosphonate to produce phosphonic acid in situ . Another research focused on the synthesis of zinc phosphites using solvo/hydrothermal reactions in the presence of 1,4-bis(3-aminopropyl)piperazine (APPIP). This process yielded a variety of structures, indicating the influence of synthesis parameters on the resulting zinc phosphite compounds . Additionally, zinc oxide nanoparticles were synthesized via a hydrothermal method at different pH values, demonstrating that pH can significantly affect the particle size and phase formation of ZnO .

Molecular Structure Analysis

The molecular structure of Zn(O3PCH2OH) is characterized by its crystallization in the trigonal space group R3, with specific lattice parameters. The zinc atoms are octahedrally coordinated by phosphonate groups and hydroxy groups, forming channels in the direction . In the case of zinc phosphites, a hierarchy of structures was observed, ranging from low-dimensional to three-dimensional connectivity. The presence of polymorphic structures and the role of the amine molecule in binding with the zinc center were also noted, which contributes to the complexity of the molecular architecture .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving this compound. However, the synthesis processes described for zinc compounds involve reactions that lead to the formation of various molecular structures. For instance, the reaction between zinc acetate and diethyl hydroxymethylphosphonate results in the formation of a microporous zinc phosphonate with a unique channel structure . The solvo/hydrothermal reactions used to synthesize zinc phosphites also involve complex chemical reactions that are influenced by the presence of the amine molecule APPIP, leading to polymorphism and different structural connectivities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized zinc compounds are diverse. Zn(O3PCH2OH) forms a microporous structure with channels that could potentially influence its physical properties, such as porosity and surface area . The zinc phosphites exhibit a range of structures with different dimensionalities, which could affect their physical stability and potential applications . The optical properties of ZnO nanoparticles synthesized at varying pH values were characterized, revealing that the particle size decreases and the optical band gap increases with higher pH values. This indicates that the physical and chemical properties of ZnO nanoparticles can be tuned by controlling the synthesis conditions .

Scientific Research Applications

Green Synthesis in Food Industry

A study by Ungaro et al. (2015) demonstrates the use of Z-Pro-Phe-OH in the green synthesis of peptides. They established a clean synthetic route for preparing the bitter-taste dipeptide Ala-Phe, potentially substituting caffeine as a food additive. This synthesis involves enzymes and metal catalysts, showcasing the compound's application in producing high-solubility, low-toxicity compounds for the food industry (Ungaro et al., 2015).

Photocatalytic Hydrogen Evolution

Gao et al. (2019) explored the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution (PHE). They fabricated a system consisting of defect-rich nanosheets and nanoparticles, which showed superior PHE rates. This research illustrates the potential application of this compound in photocatalysis and environmental applications (Gao et al., 2019).

Inhibition of Thrombin

A class of peptide boronates with neutral P1 side chains, including compounds based on this compound, has been characterized as selective inhibitors of thrombin. Deadman et al. (1995) found these compounds to be effective inhibitors of thrombin, demonstrating the compound's relevance in therapeutic research, particularly in blood coagulation and anticoagulant activity (Deadman et al., 1995).

Self-Assembly in Material Science

Gour et al. (2021) reported on the self-assembly of modified aromatic amino acids including this compound. They achieved well-defined morphologies like fibers and spherical structures. This study provides insights into the applications of this compound in the simple fabrication and design of novel materials, indicating its potential in material science (Gour et al., 2021).

Enzymatic Peptide Synthesis

Ruth et al. (2006) utilized this compound in enzymatic peptide synthesis. They synthesized a tripeptide using Z-Pro-Phe-OMe as an acyl acceptor, illustrating the compound's role in biochemical synthesis processes (Ruth et al., 2006).

Safety and Hazards

When handling “Z-Pro-Phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Z-Pro-Phe-OH is a short peptide that has been found to have significant effects on patient-derived melanoma cells . The primary targets of this compound are these melanoma cells, where it exerts cytotoxic and cytostatic effects .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process involves the formation of nanostructures and hydrogels, driven by the Phe-Phe motif present in the compound . These structures can then interact with the melanoma cells, leading to changes in their viability .

Biochemical Pathways

It is known that the compound’s effects are related to its ability to form cyclic peptides . These peptides have been shown to have better biological activity compared to their linear counterparts , suggesting that they may interact with multiple biochemical pathways to exert their effects.

Pharmacokinetics

In silico predictions suggest that cyclic tetrapeptides, like this compound, show a better pharmacokinetic and toxic profile to humans than other similar compounds . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is a reduction in the viability of melanoma cells . Specifically, one study found that a related compound reduced the viability of melanoma cells to 50% of control at about 10 µM . This suggests that this compound could have significant anticancer effects.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the compound’s ability to form self-assembled structures may be affected by factors such as pH and temperature . Additionally, the compound’s stability and efficacy may be influenced by the presence of other molecules in its environment.

properties

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(23-18(21(26)27)14-16-8-3-1-4-9-16)19-12-7-13-24(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,25)(H,26,27)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUYSWQSSRROPG-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17350-17-3
Record name 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17350-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenyl-N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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